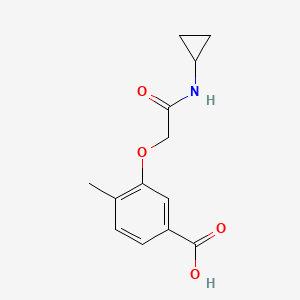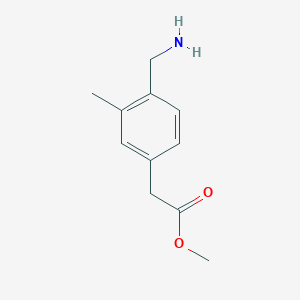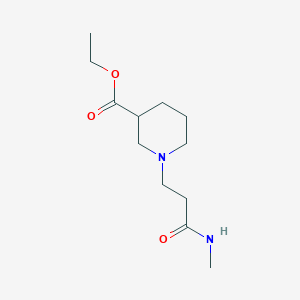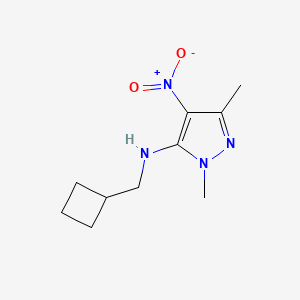
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclobutylmethyl group, two methyl groups, and a nitro group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Methylation: The methyl groups can be introduced using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.
化学反応の分析
Types of Reactions
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Reduction: Formation of N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-(cyclopropylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.
N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine: Similar structure but with an amino group instead of a nitro group.
N-(cyclobutylmethyl)-1,3-dimethyl-4-chloro-1H-pyrazol-5-amine: Similar structure but with a chloro group instead of a nitro group.
特性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
N-(cyclobutylmethyl)-2,5-dimethyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C10H16N4O2/c1-7-9(14(15)16)10(13(2)12-7)11-6-8-4-3-5-8/h8,11H,3-6H2,1-2H3 |
InChIキー |
LBBVZZBUFRNKQS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NCC2CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
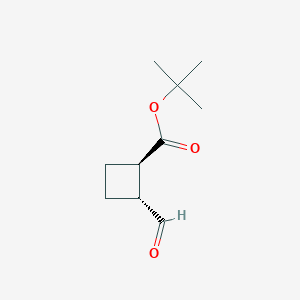
![2-(6,7-Dihydrothieno[3,2-c]pyridin-5(4h)-yl)-6-fluorobenzonitrile](/img/structure/B14907529.png)
![n-(5,6-Dihydro-4h-cyclopenta[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B14907537.png)
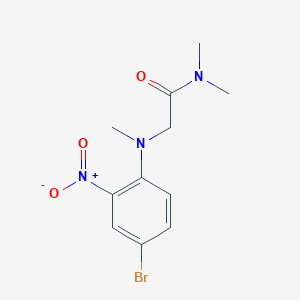
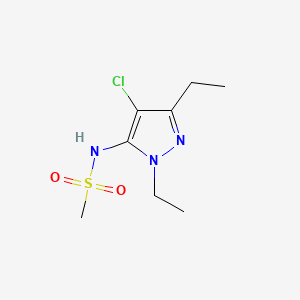
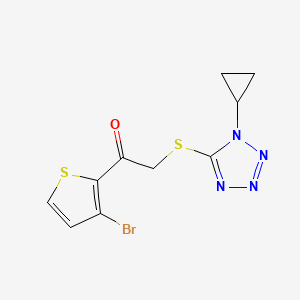
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
